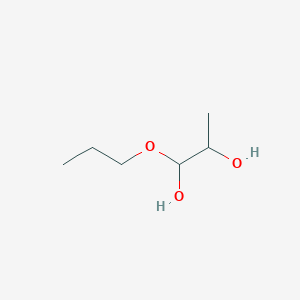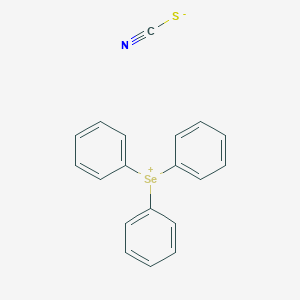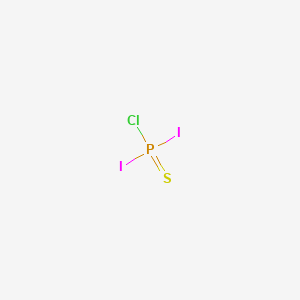![molecular formula C6H10O3 B14510373 3,8,9-Trioxabicyclo[4.2.1]nonane CAS No. 62759-61-9](/img/structure/B14510373.png)
3,8,9-Trioxabicyclo[4.2.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8,9-Trioxabicyclo[421]nonane is a bicyclic organic compound with the molecular formula C6H10O3 It is characterized by a unique structure that includes three oxygen atoms within a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,9-Trioxabicyclo[4.2.1]nonane can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction, where a three-component reaction followed by reduction and lactamization is used to form the bicyclic scaffold . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,8,9-Trioxabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Substitution reactions can occur at specific positions within the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3,8,9-Trioxabicyclo[4.2.1]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,8,9-Trioxabicyclo[4.2.1]nonane involves its interaction with molecular targets through its oxygen atoms and bicyclic structure. These interactions can lead to the modulation of biological pathways and enzyme activities. The specific pathways involved depend on the context of its application, such as drug design or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,8,9-Trioxabicyclo[4.2.1]nonane: Similar in structure but with different positioning of oxygen atoms.
9-Oxabicyclo[3.3.1]nonane: Contains a single oxygen atom within a different bicyclic framework.
9-Thiabicyclo[3.3.1]nonane: Contains a sulfur atom instead of oxygen, leading to different chemical properties.
Uniqueness
3,8,9-Trioxabicyclo[42
Propriétés
Numéro CAS |
62759-61-9 |
|---|---|
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
3,8,9-trioxabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C6H10O3/c1-2-7-4-6-8-3-5(1)9-6/h5-6H,1-4H2 |
Clé InChI |
OMEKJJWXROOOSK-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2OCC1O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)






![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
![Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14510338.png)
![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)


![1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14510366.png)

